

Application of Zalypsis (PM00104) in Ewing Sarcoma Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Zalypsis

Cat. No.: B1682370

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Introduction

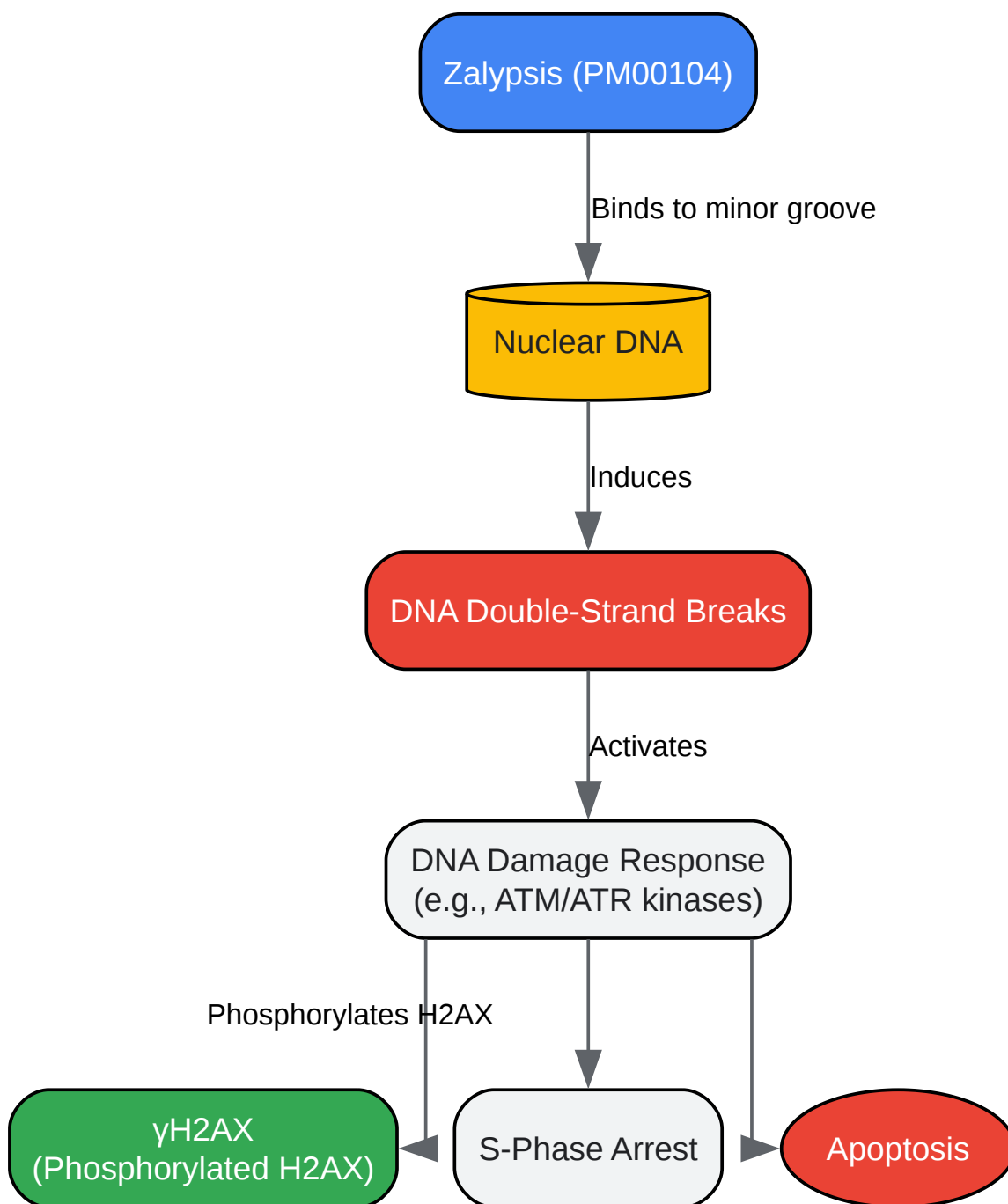
Zalypsis (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with demonstrated potent anti-tumor activity. Structurally related to the marine-derived trabectedin, **Zalypsis** acts as a DNA binding agent, inducing DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the use of **Zalypsis** in the context of Ewing sarcoma research, a rare and aggressive bone and soft tissue cancer predominantly affecting children and young adults. While preclinical studies have shown promise, clinical trial results in recurrent Ewing sarcoma have been modest, highlighting the need for further investigation into its mechanisms of action and potential combination therapies.^{[4][5]}

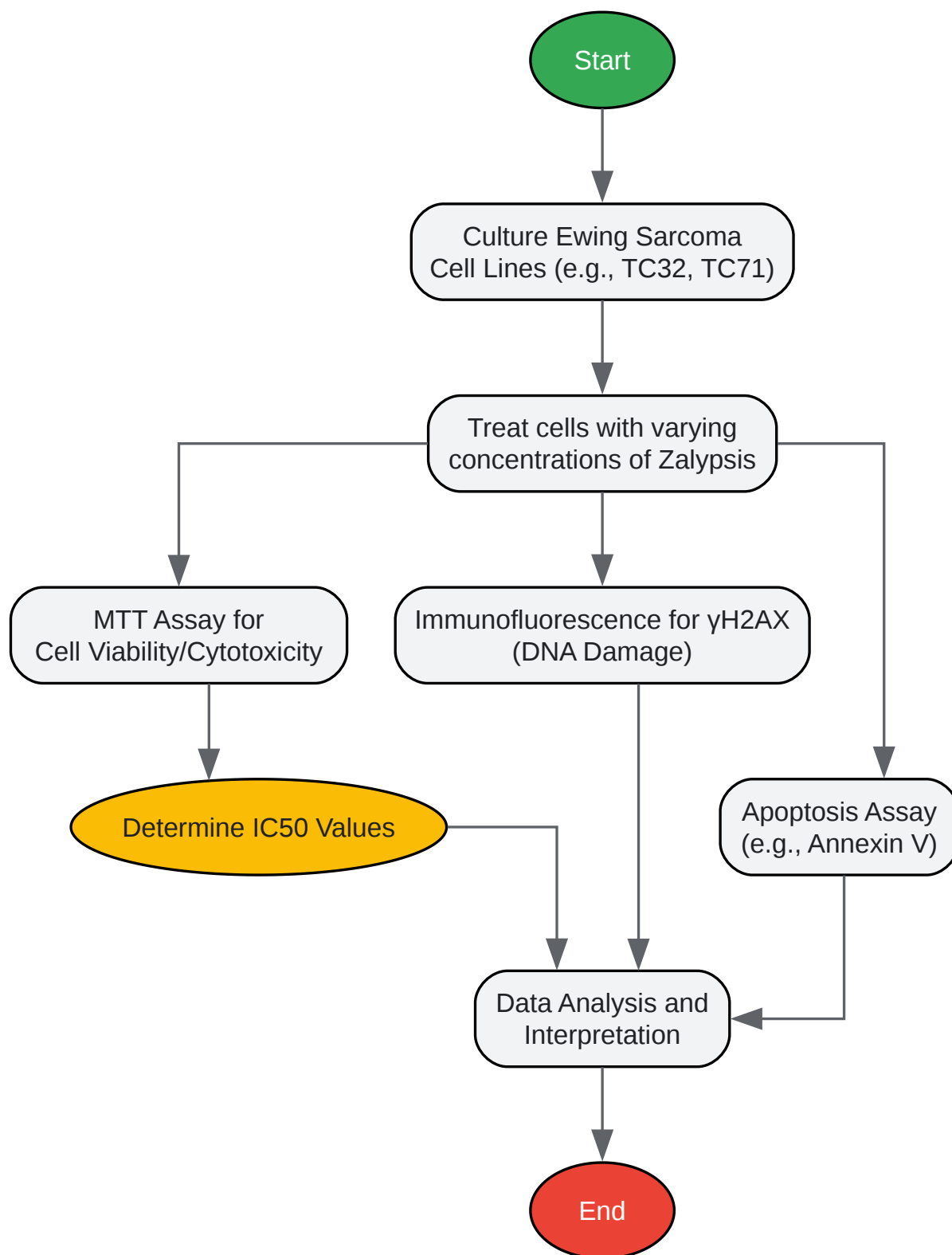
Mechanism of Action

Zalypsis exerts its cytotoxic effects by binding to the minor groove of DNA. This interaction leads to the formation of DNA adducts, inhibition of transcription, and the generation of double-strand breaks.^{[1][2][3]} This DNA damage triggers a cellular response characterized by the phosphorylation of histone H2AX (γ H2AX), a sensitive biomarker for DNA double-strand breaks.^[1] The accumulation of DNA damage ultimately leads to an S-phase arrest of the cell cycle and the induction of apoptosis.^[2]

Signaling Pathway

The primary signaling pathway activated by **Zalypsis** in Ewing sarcoma cells is the DNA Damage Response (DDR) pathway. The induction of DNA double-strand breaks by **Zalypsis** leads to the activation of DDR kinases, which in turn phosphorylate H2AX, initiating a cascade of events aimed at DNA repair or, if the damage is too extensive, apoptosis.





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